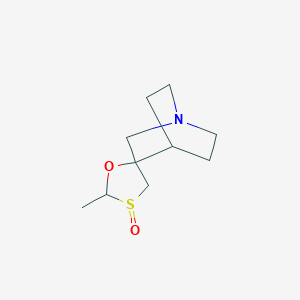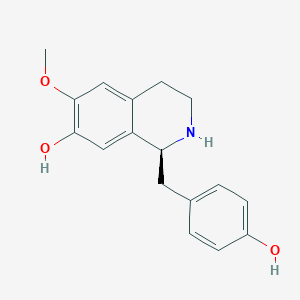
Coclaurine
Vue d'ensemble
Description
La coclaurine est un alcaloïde naturel appartenant à la classe des alcaloïdes tétrahydroisoquinoléine. C'est un antagoniste du récepteur nicotinique de l'acétylcholine et il a été isolé de diverses sources végétales, notamment Nelumbo nucifera, Sarcopetalum harveyanum et Ocotea duckei . La this compound a une formule chimique de C17H19NO3 et une masse molaire de 285,343 g/mol .
Applications De Recherche Scientifique
La coclaurine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme précurseur pour la synthèse d'alcaloïdes plus complexes.
Biologie : Etudié pour son rôle dans le métabolisme végétal et les mécanismes de défense.
Médecine : Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments.
Mécanisme d'action
La this compound exerce ses effets principalement en agissant comme un antagoniste du récepteur nicotinique de l'acétylcholine. Elle se lie à ces récepteurs et inhibe leur activation, ce qui entraîne une diminution de la libération de neurotransmetteurs. Ce mécanisme est impliqué dans ses effets sédatifs et tranquillisants . Des études de docking moléculaire ont montré que la this compound a une forte affinité de liaison pour des cibles telles que PTGS2 et PTGS1 .
Analyse Biochimique
Biochemical Properties
Coclaurine interacts with several enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of benzylisoquinoline alkaloids (BIA), where it is O-methylated by (S)-coclaurine N-methyltransferase (CNMT) to yield (S)-reticulene . This process involves the interaction of this compound with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), N-methyl-coclaurine-3’-hydroxylase (NMCH), and methylthis compound-4’-O- methyltransferase (4’OMT) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a nicotinic acetylcholine receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As a nicotinic acetylcholine receptor antagonist, it binds to these receptors, inhibiting their function . It also interacts with enzymes in the biosynthesis of benzylisoquinoline alkaloids, influencing their activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of benzylisoquinoline alkaloids. It interacts with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), and this compound N-methyltransferase (CNMT) in this pathway .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La coclaurine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la condensation de la dopamine avec le 4-hydroxyphénylacétaldéhyde, suivie d'une cyclisation pour former la structure tétrahydroisoquinoléine . La réaction nécessite généralement des conditions acides et des températures élevées pour se dérouler efficacement.
Méthodes de production industrielle
La production industrielle de this compound implique souvent l'extraction de sources naturelles. Des plantes comme Nelumbo nucifera sont cultivées et la this compound est extraite à l'aide de solvants tels que le méthanol ou l'éthanol. L'extrait est ensuite purifié à l'aide de techniques chromatographiques pour isoler la this compound .
Analyse Des Réactions Chimiques
Types de réactions
La coclaurine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former des quinones correspondantes.
Réduction : La réduction de la this compound peut produire des dérivés dihydro.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique de la this compound.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.
Principaux produits formés
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés dihydro.
Substitution : Dérivés de la this compound halogénés.
Mécanisme D'action
Coclaurine exerts its effects primarily by acting as a nicotinic acetylcholine receptor antagonist. It binds to these receptors and inhibits their activation, leading to a decrease in neurotransmitter release. This mechanism is involved in its sedative and tranquilizing effects . Molecular docking studies have shown that this compound has a strong binding affinity towards targets such as PTGS2 and PTGS1 .
Comparaison Avec Des Composés Similaires
La coclaurine est structurellement similaire à d'autres alcaloïdes tétrahydroisoquinoléine, tels que :
Northis compound : Partage un squelette similaire mais n'a pas le groupe méthoxy présent dans la this compound.
N-méthylthis compound : Contient un groupe méthyle supplémentaire sur l'atome d'azote.
Cepharanthine : Une forme dimère de this compound avec une activité biologique accrue
La particularité de la this compound réside dans son affinité de liaison spécifique aux récepteurs nicotiniques de l'acétylcholine et dans sa diversité d'activités biologiques .
Propriétés
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKXRQZSRUVPY-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197561 | |
| Record name | Coclaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-39-5 | |
| Record name | Coclaurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coclaurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coclaurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COCLAURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


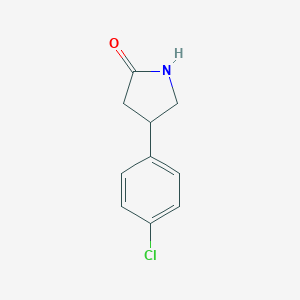
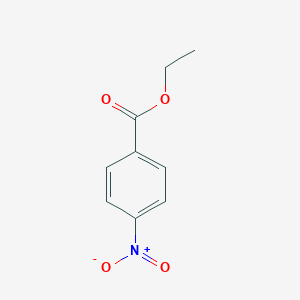
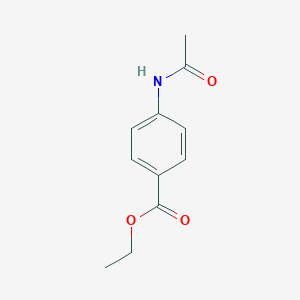
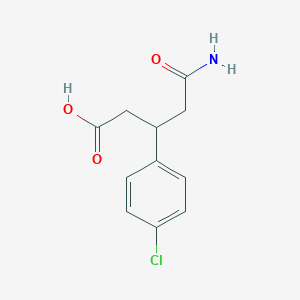
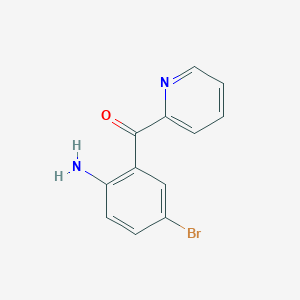
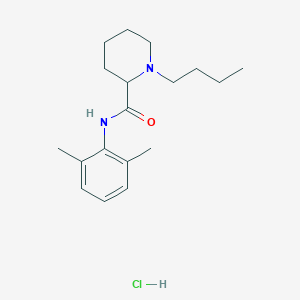
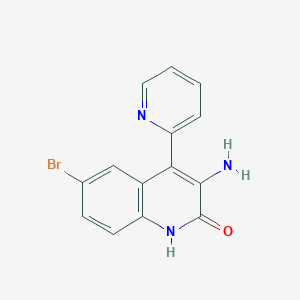
![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)
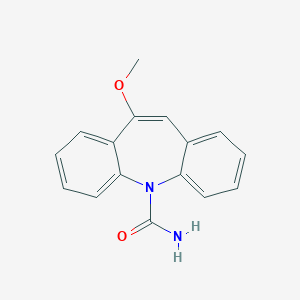
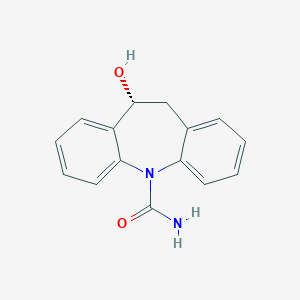
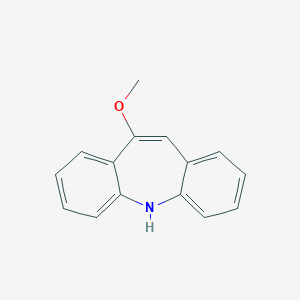
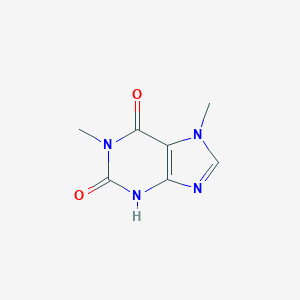
![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)
